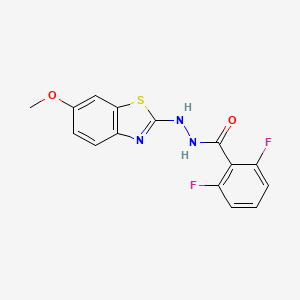

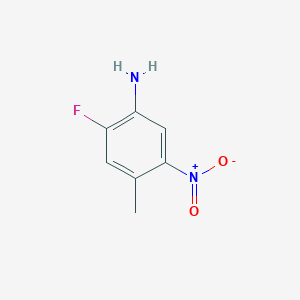

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DBH and has been synthesized using various methods.

Applications De Recherche Scientifique

Antimicrobial and Antifungal Activities

- Patel, Agravat, and Shaikh (2011) explored the synthesis of new pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. These derivatives showed variable and modest antimicrobial activity against bacteria and fungi, indicating the potential of benzothiazole derivatives as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Analgesic, Antifungal, and Antiproliferative Activities

- Vijaya Raj et al. (2007) synthesized novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives and evaluated their analgesic, antifungal, and antibacterial activities. Some compounds showed promising analgesic activity and one compound exhibited in vitro antiproliferative activity (Vijaya Raj et al., 2007).

Fluorescent Probes for Sensing pH and Metal Cations

- Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and benzothiazole analogues as fluorescent probes for sensing magnesium and zinc cations, and for detecting pH changes. This work highlights the application of benzothiazole derivatives in developing sensitive and selective probes for biochemical research (Tanaka et al., 2001).

Anticonvulsant and Neuroprotective Effects

- Hassan, Khan, and Amir (2012) synthesized a series of N-(substituted benzothiazol-2-yl)amide derivatives and evaluated them for their anticonvulsant and neuroprotective effects. One compound, in particular, showed significant anticonvulsant activity and neuroprotective effect, suggesting a potential lead for safer and effective anticonvulsants (Hassan, Khan, & Amir, 2012).

PET Imaging Agent for Cancer

- Wang et al. (2013) synthesized a new potential PET agent, 2,6-difluoro-N-(3-[11C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, for imaging B-Raf(V600E) in cancers. This work demonstrates the role of benzothiazole derivatives in the development of diagnostic tools for cancer research (Wang et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds have shown interactions with proteins involved in cell cycle regulation and apoptosis .

Mode of Action

Related compounds have been shown to regulate cell cycle and apoptosis by activating p53 via mitochondrial-dependent pathways . This suggests that “2,6-difluoro-N’-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide” might interact with its targets in a similar manner, leading to changes in cell cycle progression and apoptosis.

Biochemical Pathways

The compound may affect biochemical pathways related to cell cycle regulation and apoptosis. The activation of p53 can lead to alterations in the balance of key mitochondrial proteins such as Bcl-2 and Bax, resulting in apoptosis . .

Result of Action

Related compounds have shown anti-cancer activity against various cancer cell lines . They have been found to induce G2/M cell cycle arrest and increase the levels of p53, leading to apoptosis .

Propriétés

IUPAC Name |

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F2N3O2S/c1-22-8-5-6-11-12(7-8)23-15(18-11)20-19-14(21)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTSWUWILQAZQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F2N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)thiophene-3-carboxamide](/img/structure/B2414671.png)

![N-cyclohexyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2414672.png)

![2-cyano-N-[(2-fluorophenyl)methyl]acetamide](/img/structure/B2414676.png)

![Methyl [(4-methoxyphenyl)sulfonyl]acetate](/img/structure/B2414684.png)

![4-Hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2414685.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methoxybenzamide](/img/structure/B2414691.png)

![[5-(2-Chloro-phenoxymethyl)-furan-2-yl]-morpholin-4-yl-methanone](/img/structure/B2414693.png)